molecular formula C23H16ClNO2 B5311333 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5311333
M. Wt: 373.8 g/mol
InChI Key: BOCQFLUBLFRAHM-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, also known as BMPP, is a synthetic compound that belongs to the class of chalcones. Chalcones are compounds that have shown promising biological activity, including anti-inflammatory, antioxidant, and anticancer properties. BMPP has been the subject of several scientific studies due to its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one may exert its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been shown to have antioxidant activity by scavenging free radicals. 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has also been shown to have antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a promising candidate for further studies. However, 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one also has limitations, including its potential toxicity and lack of selectivity for specific cell types.

Future Directions

There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one derivatives with improved selectivity and potency. Another area of interest is the investigation of the potential use of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and its potential therapeutic applications in other diseases.

Synthesis Methods

2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-hydroxybenzaldehyde and 4-chloroacetophenone are reacted in the presence of a base, such as potassium hydroxide, to form the intermediate chalcone. The chalcone is then reacted with 4-methylbenzaldehyde in the presence of a base to form 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one.

Scientific Research Applications

2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has potent anticancer activity against human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one has anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCQFLUBLFRAHM-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.